1-Dehydro Aldosterone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Dehydro Aldosterone, also known as (11β)-11,21-Dihydroxy-3,20-dioxopregna-1,4-dien-18-al, is a synthetic steroid compound. It is structurally related to aldosterone, a primary mineralocorticoid hormone synthesized in the adrenal cortex. The compound is notable for its role in various biochemical and physiological processes, particularly in the regulation of electrolyte and water balance in the body .
Mechanism of Action
Target of Action
The primary target of 1-Dehydro Aldosterone, similar to Aldosterone, is the mineralocorticoid receptors (MR) on principal cells in the distal tubule of the kidney nephron . These receptors play a crucial role in regulating electrolyte and water balance .
Mode of Action
This compound, like Aldosterone, interacts with its targets by increasing the permeability of the apical (luminal) membrane of the principal cells to potassium and sodium . It also activates their basolateral Na+/K+ pumps, stimulating ATP hydrolysis leading to phosphorylation of the pump . This results in a conformational change in the pump that exposes the Na+ ions to the outside .
Biochemical Pathways
Aldosterone is synthesized from cholesterol by a series of specific enzymatic reactions in the zona glomerulosa of the adrenal cortex . The final steps are catalyzed by the aldosterone synthase (encoded by CYP11B2) . Aldosterone’s production is regulated at two critical enzyme steps: (1) early in its biosynthetic pathway (the conversion of cholesterol to pregnenolone cholesterol side chain cleavage enzyme) and (2) late (the conversion of corticosterone to aldosterone by aldosterone synthase) .
Pharmacokinetics
The concentration of plasma Baxdrostat declined in an apparent biphasic manner with a half-life of 26 to 31 hours .
Result of Action
The action of this compound results in the reabsorption of sodium (Na+) ions and water into the blood, and the secretion of potassium (K+) ions into the urine . It also stimulates H+ secretion by intercalated cells in the collecting duct, regulating plasma bicarbonate (HCO3−) levels and its acid/base balance .
Action Environment
The action of this compound can be influenced by various factors. For instance, aldosterone’s production is modified by angiotensin II (AngII), the end-product of the renin-angiotensin system (RAS), and potassium . Acth, neural mediators, and natriuretic factors also contribute at least over the short run . Furthermore, it has been suggested that G protein-coupled estrogen receptor-1 (GPER-1) mediates some aldosterone-induced rapid effects in several tissues .
Biochemical Analysis
Biochemical Properties
1-Dehydro Aldosterone interacts with various enzymes, proteins, and other biomolecules. It is synthesized in the adrenal zona glomerulosa and binds to specific mineralocorticoid receptors located in the cytosol of target epithelial cells . The resulting steroid receptor complex translocates to the cell nucleus, modulating gene expression and translation of specific ‘aldosterone-induced’ proteins that regulate electrolyte and fluid balance .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been shown to increase sodium influx in vascular smooth muscle cells, an effect dependent on sodium-hydrogen exchanger and independent of mineralocorticoid receptor signaling .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It stimulates electrogenic sodium transport by increasing the apical membrane targeting of the epithelial sodium channel (ENaC). A serine-threonine kinase, SGK, is an aldosterone-regulated gene central to this process .
Temporal Effects in Laboratory Settings
Over time, in laboratory settings, the effects of this compound may change. For instance, it has been observed that hypokalemia and plasma aldosterone concentration decreased over time in patients with primary aldosteronism .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages . For instance, in a double-transgenic rat model, this compound dose-dependently blocked increases in aldosterone, preventing the development of cardiac and renal functional abnormalities .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is synthesized from cholesterol via a series of enzymatic reactions, with key steps regulated by angiotensin II, extracellular potassium levels, and adrenocorticotropic hormone .
Transport and Distribution
This compound is transported and distributed within cells and tissues. It acts in multiple tissues to regulate blood pressure, extracellular fluid volume, and ion concentrations . Its actions take place in epithelial tissues of the kidney and colon as well as non-epithelial tissues such as the brain and cardiovascular system .
Subcellular Localization
Aldosterone, from which this compound is derived, is known to bind to specific mineralocorticoid receptors located in the cytosol of target epithelial cells . The resulting steroid receptor complex then translocates to the cell nucleus, modulating gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Dehydro Aldosterone can be synthesized through several chemical pathways. One common method involves the introduction of a double bond at the 1,2 position of the steroid skeleton. This can be achieved using reagents such as 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or selenium dioxide (SeO2). Although these reagents are effective, they come with challenges such as low yields and toxicity .
Industrial Production Methods: Industrial synthesis of corticosteroids, including this compound, often starts with sapogenins like diosgenin. The process involves a combination of chemical and biotechnological steps developed over the twentieth century. These steps include microbial transformations and enzymatic reactions to achieve the desired steroid structure .
Chemical Reactions Analysis
Types of Reactions: 1-Dehydro Aldosterone undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones.
Reduction: Reduction of double bonds.
Substitution: Replacement of functional groups with others.
Common Reagents and Conditions:
Oxidation: Reagents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC) are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are employed.
Substitution: Conditions vary depending on the substituent being introduced, but common reagents include halogens and organometallic compounds.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones, while reduction can produce saturated steroids .
Scientific Research Applications
1-Dehydro Aldosterone has several scientific research applications:
Chemistry: Used as a model compound to study steroid biosynthesis and metabolism.
Biology: Investigated for its role in cellular signaling and regulation.
Medicine: Explored for potential therapeutic applications in treating conditions related to electrolyte imbalance and hypertension.
Industry: Utilized in the synthesis of other steroidal drugs and compounds
Comparison with Similar Compounds
Aldosterone: The primary mineralocorticoid hormone, involved in sodium and water balance.
Corticosterone: A precursor to aldosterone, involved in stress response.
Dehydroepiandrosterone (DHEA): A steroid hormone with various physiological roles.
Properties
CAS No. |
76959-24-5 |
---|---|
Molecular Formula |
C21H28O5 |
Molecular Weight |
360.45 |
IUPAC Name |
(8S,9R,10R,11S,13R,14R,17S)-11-hydroxy-17-(2-hydroxyacetyl)-13-(hydroxymethyl)-10-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C21H28O5/c1-20-7-6-13(24)8-12(20)2-3-14-15-4-5-16(18(26)10-22)21(15,11-23)9-17(25)19(14)20/h6-8,14-17,19,22-23,25H,2-5,9-11H2,1H3/t14-,15+,16+,17-,19-,20-,21+/m0/s1 |
InChI Key |
NQRIKQLQQGVSIZ-ZPRQWLIFSA-N |
SMILES |
CC12C=CC(=O)C=C1CCC3C2C(CC4(C3CCC4C(=O)CO)CO)O |
Synonyms |
(11β)-11,21-Dihydroxy-3,20-dioxopregna-1,4-dien-18-al; Δ1-Aldosterone; 11β,21-Dihydroxy-3,20-dioxopregna-1,4-dien-18-al; 1-Dehydroaldosterone; |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.